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Compound of Interest

Compound Name: 3-Chromanecarboxylic acid

Cat. No.: B049684 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3-chromanecarboxylic acid, a significant heterocyclic scaffold in medicinal chemistry and

drug development. While direct experimental spectra for this compound are not readily

available in public databases, this guide synthesizes predicted data based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), supported by data from structurally related chromane derivatives.

This guide is intended for researchers, scientists, and professionals in drug development

seeking a thorough understanding of the structural characterization of this important molecule.

Introduction to 3-Chromanecarboxylic Acid
3-Chromanecarboxylic acid belongs to the chromane class of bicyclic ethers, featuring a

carboxylic acid moiety at the 3-position. The chromane skeleton is a privileged structure in

medicinal chemistry, appearing in a wide array of biologically active compounds. The carboxylic

acid functional group provides a handle for further synthetic modifications, making it a valuable

building block for the synthesis of diverse chemical libraries. Accurate spectroscopic

characterization is paramount for confirming the identity and purity of 3-chromanecarboxylic
acid in any research or development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-chromanecarboxylic acid, both ¹H and ¹³C NMR are essential for

unambiguous structure confirmation.
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¹H NMR Spectroscopy: Predicted Chemical Shifts and
Coupling Patterns
The ¹H NMR spectrum of 3-chromanecarboxylic acid is expected to exhibit distinct signals for

the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-

withdrawing carboxylic acid group and the ether linkage of the chromane ring.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-chromanecarboxylic acid in 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Acquire a standard one-dimensional ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chromanecarboxylic Acid
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5, H-6, H-7, H-8

(Aromatic)
6.8 - 7.2 m -

H-2 (Methylene) 4.2 - 4.5 m -

H-4 (Methylene) 2.9 - 3.2 m -

H-3 (Methine) 3.0 - 3.3 m -

COOH 10.0 - 12.0 br s -

Interpretation and Rationale:

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring are expected to

appear in the typical aromatic region (6.8-7.2 ppm) as a complex multiplet due to spin-spin

coupling.

Methylene Protons at C-2 (H-2): These protons are adjacent to the oxygen atom and will be

deshielded, appearing at approximately 4.2-4.5 ppm. They will likely appear as a multiplet

due to coupling with the proton at C-3.

Methylene Protons at C-4 (H-4): These benzylic protons will be found further upfield

compared to the H-2 protons, around 2.9-3.2 ppm, and will also be a multiplet due to

coupling with the H-3 proton.

Methine Proton at C-3 (H-3): This proton, alpha to the carboxylic acid group, is expected to

be a multiplet in the range of 3.0-3.3 ppm due to coupling with the protons on C-2 and C-4.

Carboxylic Acid Proton (COOH): The acidic proton will appear as a broad singlet at a

downfield chemical shift (10.0-12.0 ppm) and is exchangeable with D₂O.[1]

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 3-chromanecarboxylic acid will give rise to a distinct signal.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.

Parameters:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the deuterated solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chromanecarboxylic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) 170 - 180

C-8a (Aromatic Quaternary) 150 - 155

C-4a (Aromatic Quaternary) 120 - 125

C-5, C-6, C-7, C-8 (Aromatic) 115 - 130

C-2 (Methylene) 65 - 70

C-3 (Methine) 40 - 45

C-4 (Methylene) 25 - 30

Interpretation and Rationale:

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon

and will appear in the 170-180 ppm region.[2]
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Aromatic Carbons: The aromatic carbons will resonate between 115 and 155 ppm. The

quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using

techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-8a, being

attached to the oxygen atom, will be the most downfield of the aromatic carbons.

Aliphatic Carbons: The C-2 carbon, being adjacent to the ether oxygen, will be the most

deshielded of the aliphatic carbons, appearing around 65-70 ppm. The C-3 methine carbon

will be in the 40-45 ppm range, and the C-4 methylene carbon will be the most upfield at

approximately 25-30 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-chromanecarboxylic acid will be dominated by absorptions

from the carboxylic acid and the chromane ring system.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin pellet.

Solid/Liquid (ATR): Place a small amount of the sample directly on the attenuated total

reflectance (ATR) crystal.

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: Perform a background subtraction.
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Table 3: Predicted IR Absorption Frequencies for 3-Chromanecarboxylic Acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500-3300 Broad, Strong

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-2960 Medium

C=O (Carboxylic Acid) 1700-1725 Strong

C=C (Aromatic) 1450-1600 Medium-Strong

C-O (Ether) 1200-1260 Strong

C-O (Carboxylic Acid) 1210-1320 Strong

Interpretation and Rationale:

O-H Stretch: The most characteristic feature will be a very broad and strong absorption band

from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid

dimer.[3][4]

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹

corresponding to the carbonyl stretch of the carboxylic acid.[3][4]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the chromane ring will be observed just below 3000 cm⁻¹.

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage

in the chromane ring and the C-O stretch of the carboxylic acid will be present in the

fingerprint region (1200-1320 cm⁻¹).[3]

Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are

indicative of the carbon-carbon double bonds within the benzene ring.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common

methods.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Data Acquisition: Acquire a full scan mass spectrum.

Predicted Mass Spectrometry Data:

Molecular Weight: The molecular formula of 3-chromanecarboxylic acid is C₁₀H₁₀O₃,

giving a monoisotopic mass of approximately 178.06 g/mol .

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):

In EI-MS, a molecular ion peak at m/z = 178 would be expected.

In ESI-MS (positive mode), a protonated molecule at m/z = 179 ([M+H]⁺) would likely be

observed.

In ESI-MS (negative mode), a deprotonated molecule at m/z = 177 ([M-H]⁻) would be

expected.

Key Fragmentation Patterns:

Loss of COOH: A significant fragment would likely correspond to the loss of the carboxylic

acid group (45 Da), resulting in a fragment ion at m/z = 133.

Loss of H₂O: Loss of a water molecule (18 Da) from the molecular ion is also a possible

fragmentation pathway.
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Retro-Diels-Alder Fragmentation: The chromane ring can undergo a characteristic retro-

Diels-Alder fragmentation, leading to specific fragment ions.

[M]⁺˙
m/z = 178

[M - COOH]⁺
m/z = 133

- COOH

[M - H₂O]⁺˙
m/z = 160

- H₂O

Retro-Diels-Alder FragmentRDA

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-chromanecarboxylic acid in mass

spectrometry.

Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for

the structural characterization of 3-chromanecarboxylic acid. The combination of ¹H NMR,

¹³C NMR, IR, and MS allows for the unambiguous identification of this compound and

differentiation from related structures. Researchers working with this molecule can use this

guide as a reference for interpreting their own experimental data, ensuring the integrity and

quality of their scientific endeavors. Further confirmation of these predictions through the

acquisition and publication of experimental spectra is highly encouraged to enrich the collective

knowledge base of the scientific community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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